Cas no 220384-49-6 ((R)-tert-butyl 2-vinylpiperidine-1-carboxylate)

(R)-tert-Butyl 2-vinylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a vinyl substituent at the 2-position and a Boc-protected amine. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The tert-butyloxycarbonyl (Boc) group ensures stability under various reaction conditions while allowing selective deprotection when needed. The vinyl moiety offers reactivity for further functionalization, such as cross-coupling or polymerization. Its enantiopure (R)-configuration makes it valuable for asymmetric synthesis, enabling the construction of stereochemically defined compounds. The product is typically used in medicinal chemistry research, peptidomimetics, and catalyst design due to its structural flexibility and controlled reactivity.
(R)-tert-butyl 2-vinylpiperidine-1-carboxylate structure
220384-49-6 structure
Product Name:(R)-tert-butyl 2-vinylpiperidine-1-carboxylate
CAS No:220384-49-6
MF:C12H21NO2
MW:211.30064368248
CID:6794454
PubChem ID:10976755
Update Time:2025-10-28

(R)-tert-butyl 2-vinylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,1-Dimethylethyl (2R)-2-ethenyl-1-piperidinecarboxylate
    • RZTACBWUQPTZHE-JTQLQIEISA-N
    • 220384-49-6
    • (R)-tert-butyl 2-vinylpiperidine-1-carboxylate
    • tert-Butyl (R)-2-vinylpiperidine-1-carboxylate
    • SCHEMBL17770867
    • DTXSID301201745
    • Inchi: 1S/C12H21NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m0/s1
    • InChI Key: RZTACBWUQPTZHE-JTQLQIEISA-N
    • SMILES: O(C(C)(C)C)C(N1CCCC[C@@H]1C=C)=O

Computed Properties

  • Exact Mass: 211.157228913g/mol
  • Monoisotopic Mass: 211.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 29.5Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU3621-100.0mg
tert-butyl (2R)-2-vinylpiperidine-1-carboxylate
220384-49-6 95%
100.0mg
¥1517.0000 2025-04-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU3621-250.0mg
tert-butyl (2R)-2-vinylpiperidine-1-carboxylate
220384-49-6 95%
250.0mg
¥2021.0000 2025-04-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU3621-500.0mg
tert-butyl (2R)-2-vinylpiperidine-1-carboxylate
220384-49-6 95%
500.0mg
¥3370.0000 2025-04-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU3621-1.0g
tert-butyl (2R)-2-vinylpiperidine-1-carboxylate
220384-49-6 95%
1.0g
¥5054.0000 2025-04-11

(R)-tert-butyl 2-vinylpiperidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:220384-49-6)
Order Number:A1239926
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Quantity:100.0mg/250.0mg/500.0mg/1.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:20
Price ($):190/253/422/633
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(R)-tert-butyl 2-vinylpiperidine-1-carboxylate Related Literature

Additional information on (R)-tert-butyl 2-vinylpiperidine-1-carboxylate

(R)-tert-butyl 2-vinylpiperidine-1-carboxylate: A Comprehensive Overview

The compound with CAS No 220384-49-6, commonly referred to as (R)-tert-butyl 2-vinylpiperidine-1-carboxylate, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development and materials science. In this article, we will delve into its chemical characteristics, synthesis methods, applications, and recent research findings.

Chemical Structure and Properties

(R)-tert-butyl 2-vinylpiperidine-1-carboxylate is a bicyclic compound featuring a piperidine ring substituted with a tert-butyl group at the 1-position and a vinyl group at the 2-position. The stereochemistry at the chiral center is specified as (R), which plays a crucial role in its biological activity and chemical reactivity. The molecule exhibits a molecular weight of approximately 256 g/mol and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate.

Synthesis and Characterization

The synthesis of (R)-tert-butyl 2-vinylpiperidine-1-carboxylate involves a multi-step process that typically begins with the preparation of the piperidine derivative followed by selective substitution to introduce the tert-butyl and vinyl groups. Recent advancements in asymmetric synthesis have enabled the efficient construction of the (R)-enantiomer, which is critical for its pharmacological applications. The compound has been characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry, confirming its purity and structural integrity.

Applications in Pharmaceutical Research

(R)-tert-butyl 2-vinylpiperidine-1-carboxylate has shown promise in the development of bioactive molecules targeting various therapeutic areas. Its rigid structure and chiral centers make it an ideal candidate for exploring enantioselective reactions and drug delivery systems. Recent studies have highlighted its potential as a building block for constructing complex natural product analogs, which could lead to novel treatments for diseases such as cancer and neurodegenerative disorders.

Recent Research Findings

In a groundbreaking study published in *Nature Communications*, researchers demonstrated that (R)-tert-butyl 2-vinylpiperidine-1-carboxylate can serve as a versatile platform for generating bioactive molecules with enhanced pharmacokinetic profiles. By incorporating this compound into drug design strategies, scientists have achieved significant improvements in drug absorption, distribution, metabolism, and excretion (ADME) properties.

Furthermore, collaborative efforts between academic institutions and pharmaceutical companies have led to the discovery of novel derivatives of (R)-tert-butyl 2-vinylpiperidine-1-carboxylate with improved bioavailability and reduced toxicity. These findings underscore the importance of this compound in advancing drug discovery pipelines.

Conclusion

(R)-tert-butyl 2-vinylpiperidine-1-carboxylate, with CAS No 220384-49-6, stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with recent research breakthroughs, positions it as a valuable asset in both academic and industrial settings. As ongoing studies continue to unlock its full potential, this compound is poised to make significant contributions to the development of innovative therapeutic agents and advanced materials.

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Amadis Chemical Company Limited
(CAS:220384-49-6)
A1239926
Purity:99%/99%/99%/99%
Quantity:100.0mg/250.0mg/500.0mg/1.0g
Price ($):190/253/422/633
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